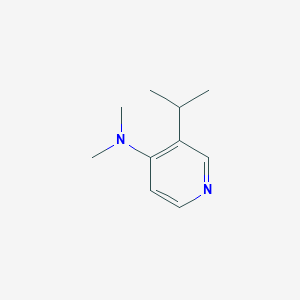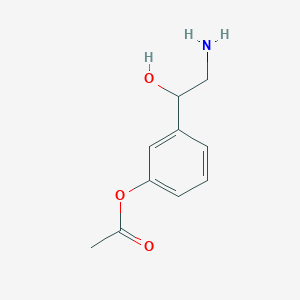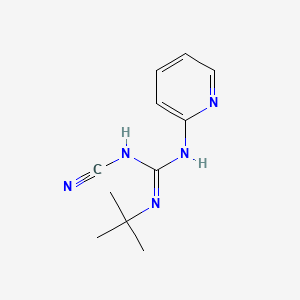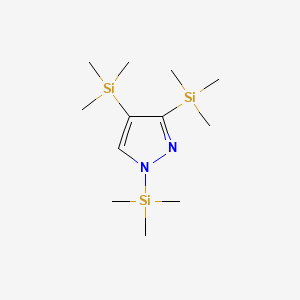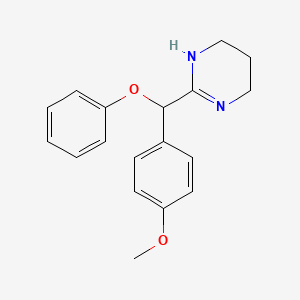![molecular formula C13H20O4Si B13953203 Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate CAS No. 55590-94-8](/img/structure/B13953203.png)
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate is an organic compound with the molecular formula C12H20O4Si. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group, and the methyl group is substituted with a 2-methoxyphenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate typically involves the reaction of 2-methoxyphenol with trimethylsilyl chloride in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate exerts its effects involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. The 2-methoxyphenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2-methoxyphenyl)acetate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Methyl (2-hydroxyphenyl)[(trimethylsilyl)oxy]acetate: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate is unique due to the presence of both the trimethylsilyl and 2-methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
55590-94-8 |
|---|---|
Formule moléculaire |
C13H20O4Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
methyl 2-(2-methoxyphenyl)-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-9-7-6-8-10(11)12(13(14)16-2)17-18(3,4)5/h6-9,12H,1-5H3 |
Clé InChI |
WBURSOFUYWGICP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(C(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


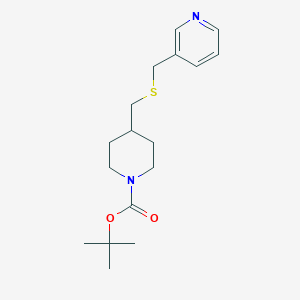

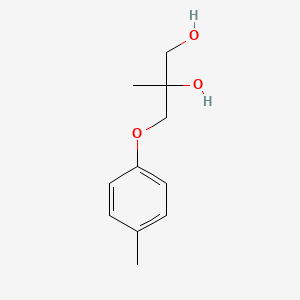
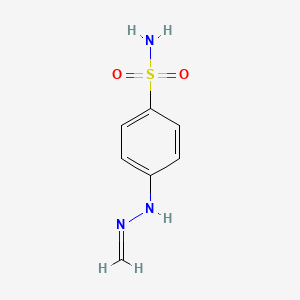

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)
